FGFR1 Kinase Co-Crystal Structure: The Only Thiophenyl Nicotinic Acid with Experimentally Resolved Kinase Binding Mode
5-(Thiophen-2-yl)nicotinic acid (compound 4 in Ravindranathan et al.) is the only compound in the thiophenyl nicotinic acid family for which a high-resolution co-crystal structure with FGFR1 kinase has been deposited in the PDB (ID: 3JS2, resolution 2.20 Å) [1]. The structure reveals a hydrogen bond between the pyridine nitrogen and the backbone nitrogen of Ala564 in the kinase hinge region, confirming ATP-competitive binding mode [2]. No equivalent co-crystal structure exists for 2-(thiophen-2-yl)nicotinic acid, 6-(thiophen-2-yl)nicotinic acid, 5-(thiophen-3-yl)nicotinic acid, or unsubstituted nicotinic acid with FGFR1 or any other human kinase [3]. This structural dataset provides validated atomic coordinates for structure-based optimization that cannot be inferred from homology modeling of isomeric compounds.
| Evidence Dimension | Availability of experimentally determined co-crystal structure with a human kinase (FGFR1) |
|---|---|
| Target Compound Data | PDB ID: 3JS2; Resolution: 2.20 Å; R-Value Free: 0.259; R-Value Work: 0.216; Hydrogen bond to Ala564 backbone N; ATP binding site occupancy confirmed; Deposited 2009, Released 2010 |
| Comparator Or Baseline | 2-(Thiophen-2-yl)nicotinic acid: 0 PDB entries; 6-(Thiophen-2-yl)nicotinic acid: 0 PDB entries; 5-(Thiophen-3-yl)nicotinic acid: 0 PDB entries; Nicotinic acid: 0 kinase co-crystal PDB entries |
| Quantified Difference | 1 experimentally validated kinase co-crystal structure vs. 0 for all positional and regioisomeric analogs |
| Conditions | X-ray diffraction; FGFR1 minimal kinase domain (residues 458-765, human); co-crystallized with 1 mM compound in 0.1 M MES-NaOH pH 6.5, 14% PEG 4000, 0.2 M (NH₄)₂SO₄, 5% glycerol at 4°C |
Why This Matters
A validated co-crystal structure eliminates guesswork in structure-based drug design, enabling rational optimization of potency and selectivity that is impossible with in silico docking alone, making this compound uniquely valuable for FGFR1-targeted discovery programs.
- [1] Ravindranathan KP, Mandiyan V, Ekkati AR, Bae JH, Schlessinger J, Jorgensen WL. J Med Chem. 2010;53(4):1662-1672. doi:10.1021/jm901386e View Source
- [2] PDB ID 3JS2. Crystal structure of minimal kinase domain of FGFR1 in complex with 5-(2-thienyl)nicotinic acid. Resolution: 2.20 Å. Hydrogen bond: VM1 N1 to Ala564 N (hinge region). View Source
- [3] RCSB PDB Search (accessed 2026-04-24). Query for nicotinic acid derivatives co-crystallized with human kinases. Only PDB ID 3JS2 matches 5-(thiophen-2-yl)nicotinic acid; no entries found for 2-, 6-, or 3-thienyl positional isomers. View Source
